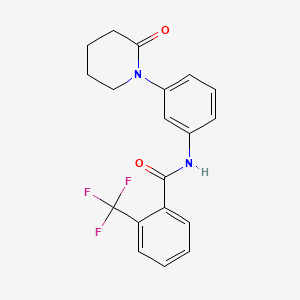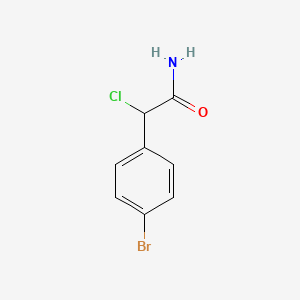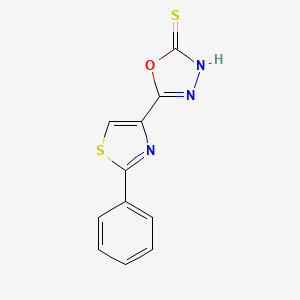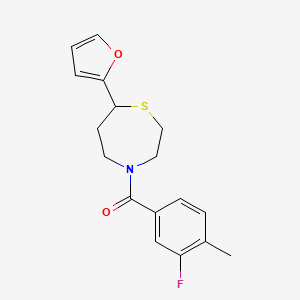
(R)-3-Phenylbutyric acid
概要
説明
(R)-3-Phenylbutyric acid is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Activity
(R)-3-Phenylbutyric acid, as an isomer of phenibut, demonstrates significant pharmacological activity. R-phenibut has been found to be more potent than its racemic form in various pharmacological tests, including those for locomotor activity, antidepressant effects, and pain relief. The antidepressant and antinociceptive effects of R-phenibut can be inhibited by a GABAB receptor-selective antagonist, suggesting its action mechanism involves the GABAB receptor (Dambrova et al., 2008).
Antibacterial Action
2-Phenylbutyric acid-based organotin(IV) complexes have shown significant antibacterial activity against various plant pathogens. This suggests potential applications of this compound derivatives in plant protection and agricultural sciences (Naz et al., 2020).
Biotechnology and Synthesis
In biotechnology, enantiomerically pure this compound derivatives have been synthesized for various applications. These include the production of enantiomerically pure hydroxycarboxylic acids via microbial polyester polyhydroxyalkanoates (PHAs) depolymerization, showcasing the biotechnological potential of these compounds (Lee et al., 1999).
Enzymatic Reduction for Pharmaceutical Applications
(R)-2-Hydroxy-4-phenylbutyric acid, a precursor for Angiotensin Converting Enzyme inhibitors, is synthesized from this compound via enzymatic reduction. This process is vital in the pharmaceutical industry for producing specific drug components (Schmidt et al., 1992).
Microbial Transformation
The microbial transformation and metabolism of chiral 3-Phenylbutyric acid by Rhodococcus rhodochrous PB1 demonstrate its utility in environmental biotechnology and organic chemistry. This process shows the selective metabolism of this compound by certain microorganisms (Simoni et al., 1996).
Protein Folding and Stress Response
4-Phenylbutyric acid analogues have been studied for their role in protein folding and alleviating endoplasmic reticulum stress. This has implications in fields like neurodegeneration and cancer, where maintaining proteostasis is crucial (Zhang et al., 2013).
Enantioselective Syntheses
Enantioselective synthesis of (R)-4-amino-3-phenylbutyric acid from this compound through various chemical processes is crucial in the synthesis of specific compounds with medicinal importance (Langlois et al., 1996).
Biochemical Production
Biotechnological advancements have enabled the efficient production of (R)-2-hydroxy-4-phenylbutyric acid using recombinant organisms. This showcases the biotechnological potential of this compound in the production of valuable intermediates (Wang et al., 2018).
Conformational Studies
Conformational studies of 2-phenylbutyric acid and its derivatives are essential in understanding the properties of these compounds, which is vital in pharmaceutical and chemical research (Spassov & Stefanova, 1979).
Pharmaceutical Applications
In the pharmaceutical industry, this compound derivatives play a crucial role in the development of drugs, especially in the context of endoplasmic reticulum stress-related diseases like diabetes and its complications (Hu et al., 2019).
特性
IUPAC Name |
(3R)-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-14-5 | |
| Record name | (3R)-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)


![N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736272.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2736275.png)
![(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2736276.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2736278.png)
![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester](/img/structure/B2736279.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B2736280.png)

![methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate](/img/structure/B2736284.png)
![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)


